4-Oxoundecanoic acid methyl ester

Synthetic Methodology Pheromone Chemistry Natural Product Synthesis

4-Oxoundecanoic acid methyl ester (CAS 17349-87-0, methyl 4-oxoundecanoate) is a linear C12 keto-ester characterized by a ketone carbonyl at the C4 position and a terminal methyl ester. The compound belongs to the class of methyl 4-oxoalkanoates, which serve as pivotal intermediates in the synthesis of γ-lactones (4-alkyl-4-butanolides).

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 17349-87-0
Cat. No. B092320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoundecanoic acid methyl ester
CAS17349-87-0
Synonyms4-Oxoundecanoic acid methyl ester
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC(=O)OC
InChIInChI=1S/C12H22O3/c1-3-4-5-6-7-8-11(13)9-10-12(14)15-2/h3-10H2,1-2H3
InChIKeyGQNZIROMDAQHBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxoundecanoic Acid Methyl Ester (CAS 17349-87-0): A Defined Keto-Ester Intermediate for Pheromone and Heterocycle Synthesis


4-Oxoundecanoic acid methyl ester (CAS 17349-87-0, methyl 4-oxoundecanoate) is a linear C12 keto-ester characterized by a ketone carbonyl at the C4 position and a terminal methyl ester [1]. The compound belongs to the class of methyl 4-oxoalkanoates, which serve as pivotal intermediates in the synthesis of γ-lactones (4-alkyl-4-butanolides) [2]. Critically, this specific chain-length homolog is the dedicated precursor to 4-octyl-4-butanolide, a flavor constituent of apricot and the pheromone of the rove beetle, a functional role that shorter-chain or positionally isomeric analogs cannot directly fulfill [1].

Why 4-Oxoundecanoic Acid Methyl Ester Cannot Be Replaced by Generic Keto-Ester Analogs


Substituting 4-oxoundecanoic acid methyl ester with a closely related analog, such as the ethyl ester homolog, a regioisomeric 3-oxoundecanoate, or a shorter-chain 4-oxoalkanoate, fundamentally alters or negates downstream synthetic utility because the C7 alkyl chain length and the precise 4-oxo position are co-determinants of the target product's chemical identity and biological activity [1][2]. The regioisomeric methyl 3-oxoundecanoate, for instance, does not directly yield the desired 4-alkyl-4-butanolide pheromone without a multi-step carbon homologation sequence, introducing additional cost and yield penalties [1].

4-Oxoundecanoic Acid Methyl Ester: Quantitative Differentiation Evidence Guide


Synthetic Efficiency: One-Step Conversion to Pheromone Intermediate vs. Multi-Step Homologation Routes

Methyl 4-oxoundecanoate (2f) is distinguished from methyl 3-oxoundecanoate (1f) by its ability to undergo direct sodium borohydride reduction to the pheromone 4-octyl-4-butanolide (3f) [1]. The alkylation of 1f with methyl bromoacetate followed by demethoxycarbonylation proceeds in good yield to produce 2f, representing a single synthetic operation that installs the required 4-oxo ester scaffold. In contrast, the same target pheromone cannot be accessed from the 3-oxo isomer without additional carbon-carbon bond-forming steps, which cumulatively reduce overall yield and increase raw material cost [1].

Synthetic Methodology Pheromone Chemistry Natural Product Synthesis

Chemoselectivity Advantage of the Methyl Ester Over the Free Acid in Reductive Lactonization

The methyl ester moiety of 4-oxoundecanoic acid methyl ester provides a critical chemoselectivity advantage over the free carboxylic acid form (4-oxoundecanoic acid, CAS 22847-06-9) during sodium borohydride reduction. The ester functionality is inert to NaBH₄ under the lactonization conditions, whereas the free acid would require protection or risk competitive reduction of the carboxylic acid group, leading to lower yields of the desired γ-lactone [1].

Lactone Synthesis Chemoselective Reduction Process Chemistry

Positional Specificity: Chromatographic Differentiation from Isomeric Keto-Acid Methyl Esters in Environmental Analysis

In the context of marine aerosol analysis, positional isomers of aliphatic keto acid methyl esters—including 4-oxo, 5-oxo, 8-oxo, and 9-oxo octanoic and undecanoic acids—exhibit distinct electron-impact mass spectral fragmentation patterns that are essential for unambiguous structural assignment [1]. Although the specific C11 4-oxo isomer was not the dominant species in that study, the analytical methodology demonstrates that the 4-oxo positional isomer is structurally distinguishable from its 5-, 8-, and 9-oxo counterparts, and its availability as a pure reference standard is necessary for accurate quantification and isomer identification in complex environmental matrices [1].

Environmental Analysis GC-MS Keto Acid Methyl Esters

Validated Application Scenarios for 4-Oxoundecanoic Acid Methyl Ester Based on Quantitative Evidence


Pheromone Synthesis: Direct Precursor to 4-Octyl-4-butanolide (Rove Beetle Pheromone)

Methyl 4-oxoundecanoate serves as the immediate synthetic precursor to 4-octyl-4-butanolide, a compound with dual significance as a flavor volatile in apricot and as the aggregation pheromone of the rove beetle [1]. The sodium borohydride reduction of the 4-oxo ester cleanly yields the target γ-lactone without requiring carbon skeleton reorganization. This direct transformation eliminates the need for the multi-step homologation sequence that would be necessary if the isomeric 3-oxoundecanoate were used as starting material, thereby reducing process complexity and improving overall atom economy [1].

Organic Synthesis Methodology: Model Substrate for 4-Oxoalkanoate Chemistry and γ-Lactone Library Construction

As a representative member of the methyl 4-oxoalkanoate class, this C11 homolog is valuable for developing and validating synthetic methodology targeting 4-oxo esters and their downstream heterocycles [2]. The compound has been accessed via treatment of 1,2-dichloro-2-alken-4-ones with sodium carbonate in methanol followed by acid-catalyzed hydrolysis of 5-alkyl-2,2-dimethoxy-2,3-dihydrofurans, a method reported to deliver methyl 4-oxoalkanoates in good yields [2]. Researchers building libraries of substituted γ-butyrolactones with varying alkyl chain lengths can use this specific chain-length variant to systematically probe structure-activity relationships in pheromone or flavor chemistry.

Environmental Analytical Chemistry: Reference Standard for Isomer-Specific Quantification of Keto Acids

In capillary GC-MS analysis of marine aerosol and atmospheric particulate matter, authentic methyl 4-oxoundecanoate is an essential reference standard for the unambiguous identification and quantification of the 4-oxo positional isomer among the suite of isomeric C6–C15 keto acid methyl esters [1]. Because the electron-impact mass spectra of positional isomers share many fragment ions, accurate differentiation and calibration require an authentic sample of the pure 4-oxo compound. Laboratories engaged in organic aerosol source apportionment and atmospheric oxidation pathway studies benefit from procuring this precise positional isomer rather than relying on retention index prediction or structurally related surrogates [1].

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